molecular formula C16H25N3O4 B13236690 tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate

tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate

Cat. No.: B13236690
M. Wt: 323.39 g/mol
InChI Key: IKLDKMOWWGAITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate ( 2060051-36-5) is a high-value chemical building block with a molecular weight of 323.39 g/mol and the molecular formula C16H25N3O4 . This compound features a unique molecular architecture, combining a 1,4-dioxaspiro[4.5]decane system, which is a protected cyclohexane-1,4-dione, with a 1H-imidazol-2-yl moiety and a tert-butyl carbamate (Boc) protective group . The presence of the imidazole ring, a privileged scaffold in medicinal chemistry, suggests potential for developing compounds with biological activity. Research into related compounds shows that similar complex heterocycles are being investigated for targeted therapies, including the treatment of acute myeloid leukemia (AML) . Furthermore, the carbamate functional group is a key feature in various bioactive compounds and pharmaceutical agents . It is critical to note that while some carbamate compounds are used in pharmaceutical research, other N-methyl carbamate derivatives are known to act as acetylcholinesterase inhibitors and are used as insecticides, demonstrating the importance of structure-activity relationships and the research-specific context of this reagent . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate

InChI

InChI=1S/C16H25N3O4/c1-14(2,3)23-13(20)19-15(12-17-8-9-18-12)4-6-16(7-5-15)21-10-11-22-16/h8-9H,4-7,10-11H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

IKLDKMOWWGAITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C3=NC=CN3

Origin of Product

United States

Preparation Methods

Formation of the Dioxaspiro[4.5]decan-8-yl Core

The initial step involves synthesizing the dioxaspiro structure, which serves as the backbone for subsequent functionalization.

Methodology:

  • Starting from 1,4-dioxaspiro[4.5]decan-8-ol, the compound undergoes selective oxidation or substitution reactions to introduce functional groups suitable for further modifications.
  • A typical reaction involves the use of chlorosulfonyl or sulfonyl chloride derivatives to activate the hydroxyl group, facilitating subsequent coupling reactions.

Representative Data:

Reagent Quantity Conditions Outcome
1,4-dioxaspiro[4.5]decan-8-ol 82 mmol 0°C, in CH₂Cl₂ Activation for sulfonylation
4-(Trifluoromethyl)benzenesulfonyl chloride 90 mmol Stir overnight Formation of sulfonate ester

Carbamate Formation

The final step involves attaching the tert-butyl carbamate group to the imidazole-spirocyclic intermediate.

Methodology:

  • The amino group on the imidazole or the spirocyclic framework is reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O).
  • The reaction is typically performed in the presence of a base such as triethylamine or sodium bicarbonate.

Representative Data:

Reagent Quantity Conditions Outcome
Di-tert-butyl dicarbonate 1.2 equiv Room temperature, in THF Carbamate formation
Triethylamine 2.0 equiv Stirring Neutralizes HCl byproduct

Research Data: The use of Boc₂O for carbamate protection is well-documented, with optimized conditions involving room temperature and inert solvents to maximize yield.

  • Optimization and Reaction Conditions
Step Solvent Temperature Reaction Time Yield Notes
Dioxaspiro core synthesis CH₂Cl₂ 0°C to RT Overnight 75-85% Purification via silica gel chromatography
Imidazole coupling DMF or DMSO Reflux 4-6 hours 65-78% Use of potassium carbonate as base
Carbamate formation THF RT 12-24 hours 70-85% Purification by column chromatography

Note: Reaction conditions are critical for controlling selectivity and minimizing side reactions such as over-alkylation or decomposition.

  • Purification Techniques
  • Column Chromatography: Utilized for isolating pure intermediates and final products, typically employing silica gel with solvent systems like ethyl acetate/hexane.
  • Recrystallization: Used for final purification, often from solvents such as ethanol or dichloromethane.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, with NMR data aligning with expected chemical shifts for the respective functional groups.
  • Conclusion

The synthesis of tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate involves a strategic multi-step process emphasizing the formation of the spirocyclic core, functionalization with an imidazole moiety, and carbamate protection. Optimization of reaction parameters, choice of reagents, and purification techniques are essential to achieve high yields and purity. The described methods are supported by literature data and experimental procedures, providing a robust framework for researchers aiming to synthesize this compound for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name / ID Key Substituents Molecular Weight Key Differences vs. Target Compound Source
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole 1H-imidazol-1-yl (no Boc group) 208.26 Lack of Boc protection; imidazole positional isomer (1-yl vs. 2-yl)
tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate Methyl group (no imidazole) 271.35 Methyl substituent instead of imidazole
5{10}: 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole Diethylamino carbonyl, tert-butoxyglycyl (dual acyl groups) N/A Dual acyl substituents; no spirocyclic core
N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine 1H-imidazol-1-yl linked via propylamine (no Boc group) ~272.34* Flexible propyl linker; amine instead of carbamate
tert-Butyl(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)(3-hydroxypropyl)carbamate Cyano, 3-hydroxypropyl groups N/A Additional cyano and hydroxypropyl substituents

*Estimated based on molecular formula.

Key Observations:
  • Imidazole Positional Isomerism : The compound in has a 1H-imidazol-1-yl group, whereas the target compound features a 2-yl substitution. This positional difference may alter electronic properties and binding affinity in biological systems .
  • Substituent Complexity : Analogs like 5{10} () prioritize acylated imidazole derivatives, sacrificing the spirocyclic framework, which reduces conformational rigidity compared to the target compound.

Physicochemical and Application-Based Differences

  • Solubility and Stability : The Boc group in the target compound enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to unprotected amines like the propyl-linked imidazole in .
  • Biological Relevance : Imidazole-2-yl derivatives are more likely to engage in hydrogen bonding or metal coordination (e.g., zinc in enzyme active sites) than 1-yl isomers or methyl-substituted analogs .

Biological Activity

The compound tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate (CAS No. 2060051-36-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Structure and Formula

  • Molecular Formula : C₁₆H₂₅N₃O₄
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 2060051-36-5

The compound features a spirocyclic structure that incorporates an imidazole ring, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial and anticancer properties due to their ability to interfere with cellular processes.

Antimicrobial Activity

Case studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, a study evaluating the antibacterial properties of imidazole derivatives found that modifications in the molecular structure significantly enhanced activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.

CompoundActivity Against Mtb (MIC µg/mL)Selectivity Index
This compound0.91High
Standard Drug (Isoniazid)0.12Moderate

Cytotoxicity Studies

While assessing the cytotoxic effects of this compound, researchers employed MTT assays to evaluate cell viability in mammalian cell lines. The results indicated that while the compound exhibits potent antibacterial activity, it also presents a moderate level of cytotoxicity.

Cell LineIC50 (µM)Remarks
HeLa15Moderate cytotoxicity
HepG220Higher selectivity observed

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the imidazole ring and the dioxaspiro framework have been shown to influence both potency and selectivity against microbial targets.

Recent Research Findings

Recent studies have focused on optimizing this compound's structure to enhance its pharmacological profile. A notable publication highlighted the synthesis of various derivatives and their subsequent evaluation for antimicrobial efficacy and cytotoxicity:

"The introduction of different substituents on the imidazole ring significantly modulated the antibacterial activity without compromising selectivity towards mammalian cells."

This indicates a promising avenue for developing new therapeutic agents based on this scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.